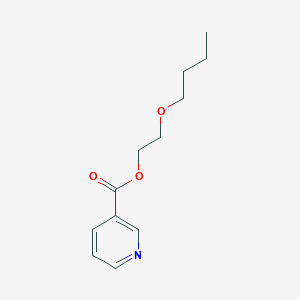

Nicoboxil

Descripción general

Descripción

Nicoboxil es un compuesto de molécula pequeña conocido por su uso en formulaciones analgésicas tópicas. Se utiliza principalmente para tratar el dolor de espalda agudo y otros malestares musculoesqueléticos. This compound a menudo se combina con nonivamida, un capsaicinoides, para mejorar sus efectos terapéuticos. La combinación de estos dos compuestos es particularmente efectiva para proporcionar alivio temporal del dolor asociado con reumatismo, artritis, lumbalgia, dolores musculares, esguinces y distensiones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nicoboxil, químicamente conocido como 2-butoxietil nicotinato, se sintetiza mediante la esterificación del ácido nicotínico con 2-butoxietil. La reacción normalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto éster deseado .

Métodos de producción industrial: En entornos industriales, la producción de this compound sigue una ruta sintética similar pero a una escala mayor. El proceso implica la adición continua de ácido nicotínico y 2-butoxietil a un reactor que contiene el catalizador ácido. La mezcla de reacción se calienta a reflujo, y el producto éster se elimina y purifica continuamente mediante destilación .

Análisis De Reacciones Químicas

Tipos de reacciones: Nicoboxil se somete a varios tipos de reacciones químicas, incluyendo hidrólisis, oxidación y reacciones de sustitución.

Reactivos y condiciones comunes:

Hidrólisis: this compound se puede hidrolizar en presencia de agua y un catalizador ácido o básico para producir ácido nicotínico y 2-butoxietil. Esta reacción generalmente se lleva a cabo en condiciones suaves.

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo butoxietil, lo que lleva a la formación de varios productos de oxidación.

Principales productos formados:

Productos de hidrólisis: Ácido nicotínico y 2-butoxietil.

Productos de oxidación: Varios derivados oxidados de this compound.

Productos de sustitución: Compuestos donde el grupo butoxietil es reemplazado por otros grupos funcionales.

Aplicaciones Científicas De Investigación

Nicoboxil tiene varias aplicaciones de investigación científica en varios campos:

Química:

- Se utiliza como un compuesto modelo en estudios que involucran reacciones de esterificación e hidrólisis.

- Investigado por su reactividad y estabilidad en diferentes condiciones químicas .

Biología:

- Estudiado por sus efectos en los procesos celulares y su potencial como agente terapéutico en el manejo del dolor.

- Utilizado en investigaciones que involucran los mecanismos de acción de los analgésicos tópicos .

Medicina:

- Ampliamente utilizado en la formulación de cremas y ungüentos analgésicos tópicos para el tratamiento de condiciones de dolor agudo y crónico.

- Investigado por su potencial para proporcionar alivio del dolor con efectos secundarios sistémicos mínimos en comparación con los analgésicos orales .

Industria:

- Empleados en la producción de productos de alivio del dolor de venta libre.

- Utilizado en el desarrollo de nuevas formulaciones y sistemas de administración para analgésicos tópicos .

Mecanismo De Acción

Nicoboxil actúa como un rubefaciente, lo que significa que causa dilatación de los capilares y aumenta el flujo sanguíneo al área de aplicación. Este aumento del flujo sanguíneo da como resultado una sensación de calentamiento y ayuda a aliviar el dolor. Los objetivos moleculares y las vías exactas involucradas en la acción de this compound no están completamente dilucidados, pero se cree que interactúa con el sistema vascular para promover la vasodilatación .

Comparación Con Compuestos Similares

Nicoboxil a menudo se compara con otros analgésicos tópicos, particularmente aquellos que contienen capsaicinoides como la nonivamida.

Compuestos similares:

Nonivamida: Un capsaicinoides que funciona sinérgicamente con this compound para mejorar el alivio del dolor.

Capsaicina: Otro capsaicinoides utilizado en analgésicos tópicos por sus propiedades para aliviar el dolor.

Metil salicilato: Un ingrediente común en analgésicos tópicos que proporciona alivio del dolor a través de un mecanismo similar de aumento del flujo sanguíneo.

Unicidad: this compound es único en su capacidad de proporcionar un alivio efectivo del dolor con una absorción sistémica mínima, lo que reduce el riesgo de efectos secundarios sistémicos. Su combinación con nonivamida ofrece un efecto sinérgico, lo que lo convierte en una opción preferida en muchas formulaciones analgésicas tópicas .

Propiedades

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)